erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one
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Overview
Description
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is a complex organometallic compound. This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The presence of erbium, a rare earth element, adds to its significance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions.
Attachment of the trifluoro-1-hydroxyethylidene group: This can be done through a series of substitution and addition reactions.
Complexation with erbium: The final step involves the coordination of erbium to the organic ligand under controlled conditions, often in the presence of a suitable solvent and at a specific temperature
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.
Reduction: Reduction reactions can be used to modify the organic ligand or the erbium center.
Substitution: The trifluoro-1-hydroxyethylidene group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation states of erbium, while substitution could result in various functionalized derivatives of the original compound .
Scientific Research Applications
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials, such as high-performance polymers and nanomaterials
Mechanism of Action
The mechanism by which erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one exerts its effects involves coordination chemistry. The erbium ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. This interaction can affect molecular pathways, such as catalytic cycles in chemical reactions or binding interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclo[2.2.1]heptane core but differ in their functional groups.
Erbium complexes: Other erbium-containing compounds with different organic ligands.
Uniqueness
Erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclo[2.2.1]heptane structure and the presence of erbium. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
39017-76-0 |
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Molecular Formula |
C36H45ErF9O6 |
Molecular Weight |
912.0 g/mol |
IUPAC Name |
erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Er/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7+;/t3*6-,11+;/m111./s1 |
InChI Key |
COWNJRXIYSQDDV-PSMAIOHISA-N |
Isomeric SMILES |
C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(\O)/C(F)(F)F)/C1=O)CC2)(C)C.[Er] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Er] |
Origin of Product |
United States |
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